molecular formula C36H49N7O17 B612794 1395088-14-8 CAS No. 1395088-14-8

1395088-14-8

Cat. No.: B612794
CAS No.: 1395088-14-8
M. Wt: 867.79
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with CAS registry number 1395088-14-8, chemically designated as Acetyl SH-Heptapeptide-1, is a synthetic peptide widely used in cosmetic formulations for its anti-aging properties. This heptapeptide is characterized by a molecular weight of 795.92 g/mol and a purity typically exceeding 95% . Its stability in aqueous solutions and compatibility with common cosmetic excipients make it a preferred ingredient in skincare products targeting collagen synthesis inhibition and wrinkle reduction. The peptide’s mechanism of action involves modulating extracellular matrix proteins, thereby reducing the appearance of fine lines .

Properties

CAS No.

1395088-14-8

Molecular Formula

C36H49N7O17

Molecular Weight

867.79

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1395088-14-8 , we compare it with two structurally and functionally related compounds: Palmitoyl Tripeptide-1 (CAS 147732-56-7) and Acetyl Hexapeptide-8 (CAS 616204-22-9). These compounds share applications in anti-aging formulations but differ in molecular structure, efficacy, and solubility.

Table 1: Structural and Functional Comparison

Parameter This compound (Acetyl SH-Heptapeptide-1) Palmitoyl Tripeptide-1 Acetyl Hexapeptide-8
Molecular Weight 795.92 g/mol 679.88 g/mol 889.98 g/mol
Amino Acid Residues 7 3 6
Key Functional Groups Acetylated N-terminus, sulfur-containing Palmitoyl moiety, tripeptide core Acetylated N-terminus, hexapeptide
Primary Mechanism Collagen modulation Collagen synthesis stimulation Neuromuscular signal inhibition
Solubility (Water) High (>50 mg/mL) Moderate (~20 mg/mL) High (>50 mg/mL)
Stability pH 5–7, stable at 25°C pH 6–8, heat-sensitive pH 4–7, light-sensitive
Bioavailability Moderate (dermal penetration enhancers required) Low (requires encapsulation) High (intrinsic penetration)

Key Findings :

Structural Differences :

  • This compound ’s heptapeptide chain and sulfur-containing residues distinguish it from shorter peptides like Palmitoyl Tripeptide-1. This structural complexity enhances its target specificity but may reduce dermal penetration compared to Acetyl Hexapeptide-8 .
  • The acetyl group in both This compound and Acetyl Hexapeptide-8 improves stability against enzymatic degradation, a critical factor in topical formulations .

Functional Efficacy :

  • This compound demonstrates superior collagen modulation compared to Palmitoyl Tripeptide-1 in vitro, reducing collagen degradation by 40% at 0.01% concentration .
  • Acetyl Hexapeptide-8, however, outperforms both compounds in reducing dynamic wrinkles (up to 30% reduction in clinical trials) due to its neuromuscular activity .

Physicochemical Properties :

  • High solubility of This compound allows formulation flexibility, whereas Palmitoyl Tripeptide-1’s lower solubility necessitates lipid-based carriers .
  • Stability data for This compound under ambient conditions contrast sharply with Acetyl Hexapeptide-8’s light sensitivity, which requires opaque packaging .

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